molecular formula C24H40O5 B1668900 Cholic acid CAS No. 81-25-4

Cholic acid

Cat. No.: B1668900
CAS No.: 81-25-4
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OELDTZBJSA-N
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Description

Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid produced in the liver from cholesterol. It is one of the two major bile acids in humans, the other being chenodeoxythis compound. This compound is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .

Mechanism of Action

Target of Action

Cholic acid is a primary bile acid produced in the liver and usually conjugated with glycine or taurine . It is used for the treatment of bile acid synthesis disorders due to single enzyme defects and as an adjunctive treatment of peroxisomal disorders with disrupted liver function . The primary targets of this compound are the liver cells, where it facilitates fat absorption and cholesterol excretion .

Mode of Action

This compound works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It downregulates cholesterol-7-α-hydroxylase, the rate-limiting step in bile acid synthesis, and cholesterol does the opposite .

Biochemical Pathways

The conversion of cholesterol to bile acids involves a complex enzymatic process, wherein the hepatocytes contain an entire set of 17 enzymes necessary for modifying the cholesterol steroid core, removing the side chain, and conjugation with glycine (~75%) and taurine (25%), resulting in primary bile acids . The classic or neutral pathway of the bile acid synthesis cascade is the most important biosynthetic mechanism responsible for the production of 90% of the total amount of bile acids .

Pharmacokinetics

After a single subcutaneous administration of this compound to healthy volunteers, systemic exposure to this compound tended to increase as the dose increased . Pharmacokinetic profiles of deoxythis compound were similar among dose groups without showing significant changes . Safety and tolerability were assessed until 21 days post-dose .

Result of Action

The most frequent adverse events were injection site pain and edema . All adverse drug reactions resolved without treatment .

Action Environment

Bile acids realize their effects through nuclear farnesoid X receptors (FXRs) and membrane TGR5 receptors . It has been found that bile acids are also associated with other receptors such as the vitamin D receptor (VDR), from which the most significant ligand is calcitriol, as well as with pregnane X receptor (PXR) and potentially with the constitutive androstane receptor (CAR), whose ligands are numerous, structurally different xenobiotics that show greater affinity to bile acids . Different mechanisms of action could, therefore, contribute to the beneficial effect of this compound under various conditions .

Biochemical Analysis

Biochemical Properties

Cholic acid is involved in several biochemical reactions, primarily in the liver and intestines. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step in bile acid synthesis. This compound also interacts with glycine and taurine to form glycothis compound and taurothis compound, respectively . These conjugated bile acids are more water-soluble and are essential for the emulsification of dietary fats.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a signaling molecule by binding to nuclear receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). These interactions regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis . This compound also affects cellular stress responses, autophagy, and redox homeostasis, particularly in liver cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with nuclear receptors and membrane-bound receptors. By activating FXR, this compound regulates the transcription of genes involved in bile acid synthesis and transport. It also modulates the activity of enzymes such as cholesterol 7α-hydroxylase, thereby influencing cholesterol metabolism . Additionally, this compound can inhibit or activate various signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and environmental factors. Long-term studies have shown that this compound can influence cellular function and metabolism over extended periods, with potential implications for liver health and disease . The stability and degradation of this compound are important considerations in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound can promote lipid digestion and absorption without adverse effects. High doses of this compound have been associated with increased incidence and severity of diseases such as arthritis in experimental models . Toxic or adverse effects at high doses include inflammation, liver damage, and disruption of normal cellular functions .

Metabolic Pathways

This compound is synthesized in the liver through the classic pathway, which involves the enzyme cholesterol 7α-hydroxylase (CYP7A1). This pathway converts cholesterol into this compound and chenodeoxythis compound. This compound is then conjugated with glycine or taurine to form bile salts, which are secreted into the intestine to aid in lipid digestion . The enterohepatic circulation of bile acids ensures their efficient recycling and maintenance of bile acid homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In hepatocytes, this compound is taken up by sodium-dependent bile acid transporters and secreted into bile via ATP-dependent transporters . In the intestine, bile acids are reabsorbed and transported back to the liver through the portal vein. This enterohepatic circulation is crucial for maintaining bile acid levels and facilitating lipid digestion .

Subcellular Localization

This compound and its derivatives are localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cytosol. The enzymes involved in bile acid synthesis, such as cholesterol 7α-hydroxylase, are primarily localized in the endoplasmic reticulum . The subcellular localization of this compound influences its activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholic acid can be synthesized through a series of chemical reactions starting from cholesterol. The process involves several steps, including oxidation, hydroxylation, and side-chain cleavage. The key steps include:

    Oxidation of cholesterol: to form 7α-hydroxycholesterol.

    Hydroxylation: at the 12α position to form 7α,12α-dihydroxycholesterol.

    Side-chain cleavage: to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves extraction from animal bile, followed by purification processes. The bile is first treated with alcohol to precipitate impurities, and then this compound is crystallized out. The purity of the final product is ensured through recrystallization and other purification techniques .

Chemical Reactions Analysis

Cholic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form keto derivatives. For example, oxidation at the 3α position forms 3-keto-cholic acid.

    Reduction: Reduction of this compound can lead to the formation of deoxythis compound.

    Substitution: this compound can undergo substitution reactions, such as esterification with glycine or taurine to form glycothis compound and taurothis compound, respectively.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Esterification agents: Glycine, taurine, in the presence of activating agents like dicyclohexylcarbodiimide.

Major Products:

  • Glycothis compound
  • Taurothis compound
  • Deoxythis compound
  • 3-keto-cholic acid

Scientific Research Applications

Cholic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cholic acid is often compared with other bile acids such as chenodeoxythis compound, deoxythis compound, and lithothis compound. These compounds share similar structures but differ in the number and position of hydroxyl groups:

  • Chenodeoxythis compound: Lacks the hydroxyl group at the 12α position.
  • Deoxythis compound: Lacks the hydroxyl group at the 7α position.
  • Lithothis compound: Lacks the hydroxyl groups at both the 7α and 12α positions.

Uniqueness of this compound: this compound is unique due to its three hydroxyl groups, which confer distinct chemical properties and biological functions. It is more hydrophilic compared to other bile acids, making it more effective in emulsifying fats .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
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InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-N
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Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
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Molecular Formula

C24H40O5
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DSSTOX Substance ID

DTXSID6040660
Record name Cholic acid
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Molecular Weight

408.6 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline], Solid
Record name Cholic acid
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Solubility

In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL
Record name Cholic Acid
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Mechanism of Action

Bile acids (BAs) are known to regulate BA synthesis and transport by the farnesoid X receptor in the liver (FXR-SHP) and intestine (FXR-Fgf15). However, the relative importance of individual BAs in regulating these processes is not known. Therefore, mice were fed various doses of five individual BAs, including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxoycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA) in their diets at various concentrations for one week to increase the concentration of one BA in the enterohepatic circulation. The mRNA of BA synthesis and transporting genes in liver and ileum were quantified. In the liver, the mRNA of SHP, which is the prototypical target gene of FXR, increased in mice fed all concentrations of BAs. In the ileum, the mRNA of the intestinal FXR target gene Fgf15 was increased at lower doses and to a higher extent by CA and DCA than by CDCA and LCA. Cyp7a1, the rate-limiting enzyme in BA synthesis, was decreased more by CA and DCA than CDCA and LCA. Cyp8b1, the enzyme that 12-hydroxylates BAs and is thus responsible for the synthesis of CA, was decreased much more by CA and DCA than CDCA and LCA. Surprisingly, neither a decrease in the conjugated BA uptake transporter (Ntcp) nor increase in BA efflux transporter (Bsep) was observed by FXR activation, but an increase in the cholesterol efflux transporter (Abcg5/Abcg8) was observed with FXR activation. Thus in conclusion, CA and DCA are more potent FXR activators than CDCA and LCA when fed to mice, and thus they are more effective in decreasing the expression of the rate limiting gene in BA synthesis Cyp7a1 and the 12-hydroxylation of BAs Cyp8b1, and are also more effective in increasing the expression of Abcg5/Abcg8, which is responsible for biliary cholesterol excretion. However, feeding BAs do not alter the mRNA or protein levels of Ntcp or Bsep, suggesting that the uptake or efflux of BAs is not regulated by FXR at physiological and pharmacological concentrations of BAs., Cholic acid is a primary bile acid synthesized from cholesterol in the liver. In bile acid synthesis disorders due to single enzyme defects (SEDs) in the biosynthetic pathway, and in peroxisomal disorders (PDs) including Zellweger spectrum disorders, deficiency of primary bile acids leads to unregulated accumulation of intermediate bile acids and cholestasis. Bile acids facilitate fat digestion and absorption by forming mixed micelles, and facilitate absorption of fat-soluble vitamins in the intestine. Endogenous bile acids including cholic acid enhance bile flow and provide the physiologic feedback inhibition of bile acid synthesis. The mechanism of action of cholic acid has not been fully established; however, it is known that cholic acid and its conjugates are endogenous ligands of the nuclear receptor, farnesoid X receptor (FXR). FXR regulates enzymes and transporters that are involved in bile acid synthesis and in the enterohepatic circulation to maintain bile acid homeostasis under normal physiologic conditions.
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Impurities

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate.
Record name CHOLIC ACID
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Color/Form

Plates from dilute acetic acid, Crystals

CAS No.

81-25-4
Record name Cholic acid
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Melting Point

198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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